molecular formula C31H30N4O2 B15096493 [4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide

[4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide

Cat. No.: B15096493
M. Wt: 490.6 g/mol
InChI Key: QLGYIMUQOFSLMZ-UHFFFAOYSA-N
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Description

[4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,4-diazaperhydroepinyl ring: This can be achieved through a cyclization reaction involving appropriate diamines and carbonyl compounds under acidic or basic conditions.

    Introduction of the diphenylcarbamoyl group: This step involves the reaction of the diazaperhydroepinyl intermediate with diphenylcarbamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the dibenzamide groups: The final step involves the reaction of the intermediate with benzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced derivatives: Compounds with fewer oxygen-containing functional groups.

    Substituted derivatives: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

[4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

[4-(N,N-diphenylcarbamoyl)(1,4-diazaperhydroepinyl)]-N,N-dibenzamide: can be compared with similar compounds such as:

The uniqueness of This compound

Properties

Molecular Formula

C31H30N4O2

Molecular Weight

490.6 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetraphenyl-1,4-diazepane-1,4-dicarboxamide

InChI

InChI=1S/C31H30N4O2/c36-30(34(26-14-5-1-6-15-26)27-16-7-2-8-17-27)32-22-13-23-33(25-24-32)31(37)35(28-18-9-3-10-19-28)29-20-11-4-12-21-29/h1-12,14-21H,13,22-25H2

InChI Key

QLGYIMUQOFSLMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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